2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid
Description
Properties
CAS No. |
21761-85-3 |
|---|---|
Molecular Formula |
C14H10I3NO3 |
Molecular Weight |
620.95 g/mol |
IUPAC Name |
2-(3-amino-2,4,6-triiodophenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C14H10I3NO3/c15-8-6-9(16)13(10(17)11(8)18)21-12(14(19)20)7-4-2-1-3-5-7/h1-6,12H,18H2,(H,19,20) |
InChI Key |
AGBPWBNBTQKNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C(=C2I)N)I)I |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of Phenol
The iodination of phenol to 2,4,6-triiodophenol is typically achieved using iodine monochloride (ICl) or periodic acid (HIO₄) in the presence of sulfuric acid. According to WO2004014829A1, reacting phenol with HIO₄ and potassium iodide (KI) under acidic conditions yields 2,4,6-triiodophenol at 60–80°C with a reported purity of 98%. Alternative methods, such as those described in DE1134084, utilize aqueous ammonia and ICl to achieve comparable yields.
Table 1: Comparative Iodination Methods for 2,4,6-Triiodophenol Synthesis
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Periodic acid/KI | HIO₄, KI, H₂SO₄ | 60–80 | 85 | 98 | |
| Iodine monochloride/NH₃ | ICl, NH₃, H₂O | 25–30 | 78 | 95 |
Purification and Crystallization
Crude 2,4,6-triiodophenol is purified via recrystallization from chloroform or dichloromethane, achieving a melting point of 158°C. The compound’s low aqueous solubility necessitates alkaline workups, where it forms water-soluble phenoxide intermediates.
Introduction of the Amino Group at the 3-Position
Nitration Followed by Catalytic Hydrogenation
Introducing the amino group at the 3-position requires nitration of 2,4,6-triiodophenol to 3-nitro-2,4,6-triiodophenol, followed by reduction. CN107698452B demonstrates that microchannel reactors enable efficient nitro reductions using 10% Pd/C under hydrogen gas (1.5 MPa, 120°C), achieving 87.33% yield and 99.8% purity. The short residence time (28 seconds) minimizes decomposition side reactions.
Table 2: Hydrogenation Conditions for 3-Nitro-2,4,6-triiodophenol
| Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Residence Time (s) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| 10% Pd/C | 1.5 | 120 | 28 | 87.33 | 99.8 |
Alternative Amination Routes
Electrophilic amination using hydroxylamine derivatives remains underexplored but could offer complementary pathways. For instance, CN103012111A highlights the utility of diazotization-fluorination sequences for aromatic amines, though adaptation to triiodinated systems requires further study.
Preparation of 2-Phenylacetic Acid Derivatives
Resolution of Racemic Mixtures
DL-α-Phenylglycine (2-amino-2-phenylacetic acid) is resolved using chiral auxiliaries or enzymatic methods. ChemicalBook notes that the monosodium salt of DL-α-phenylglycine crystallizes in enantiopure form, enabling isolation of the (R)- and (S)-isomers.
Coupling Strategies for Phenoxy Linkage Formation
Nucleophilic Aromatic Substitution
The phenoxy linkage is forged via nucleophilic substitution between 3-amino-2,4,6-triiodophenol and a 2-halo-2-phenylacetic acid derivative. For example, 2-bromo-2-phenylacetic acid reacts with the phenol in DMF at 80°C, facilitated by K₂CO₃ as a base.
Table 3: Coupling Reaction Optimization
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Bromo-2-phenylacetic acid | K₂CO₃ | DMF | 80 | 72 | – |
| 2-Chloro-2-phenylacetic acid | Cs₂CO₃ | DMSO | 100 | 68 | – |
Mitsunobu Reaction
The Mitsunobu reaction couples 3-amino-2,4,6-triiodophenol with 2-hydroxy-2-phenylacetic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh conditions but requires stoichiometric reagents, increasing costs.
Optimization and Industrial Considerations
Microchannel Reactor Technology
CN107698452B emphasizes the scalability of microchannel reactors for exothermic reactions like nitrations and hydrogenations. Their high surface-area-to-volume ratio enhances heat transfer, reducing decomposition and improving safety.
Catalyst Recycling
Palladium catalysts (e.g., Pd/C) are recovered via filtration and reused for up to five cycles without significant activity loss, as demonstrated in CN107698452B.
Environmental and Economic Factors
Waste streams containing iodine and aromatic byproducts require treatment with activated carbon or ion-exchange resins. Economies of scale favor batch processes for iodination and continuous-flow systems for amination.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group participates in classical acid-base and nucleophilic substitution reactions:
Amino Group Reactivity
The primary amine undergoes electrophilic and condensation reactions:
Triiodophenoxy Ring Reactivity
The electron-deficient aromatic ring participates in substitution and coupling reactions:
Redox Transformations
The compound’s redox behavior is influenced by iodine and amine groups:
Biological Interactions
While not strictly chemical reactions, the compound’s interactions with biomolecules highlight its reactivity:
| Interaction | Conditions | Observation | Source |
|---|---|---|---|
| Enzyme Inhibition | In vitro kinase assay | Binds ATP pockets via H-bonding (carboxylic acid) and halogen bonds (iodine). | |
| Receptor Binding | Radioligand displacement | High affinity for inflammatory COX-2 (IC<sub>50</sub> = 0.8 µM). |
Stability and Degradation
Critical for synthetic and pharmacological applications:
Key Insights
-
Synthetic Flexibility : The carboxylic acid and amine groups enable diverse derivatization (e.g., esterification, acylation), while the triiodophenoxy ring supports cross-coupling and substitution chemistry.
-
Photoredox Applications : Blue LED irradiation with Ir catalysts facilitates efficient C–H activation, expanding access to complex analogs .
-
Biological Relevance : Halogen bonding from iodine atoms enhances target affinity, making the compound a scaffold for anti-inflammatory agents.
Scientific Research Applications
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of iodine atoms and the amino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Iodine Content : All triiodinated compounds exhibit high X-ray attenuation, but side-chain modifications (e.g., ethoxy vs. phenylacetic acid) significantly influence solubility and excretion rates .
- Biodistribution : Longer chains (e.g., ethoxypropionic acid in Compound 1) may enhance renal excretion, while aromatic backbones (e.g., benzoic acid in Compound 3) favor hepatic uptake .
Q & A
Q. What are the optimal synthetic routes for 2-(3-amino-2,4,6-triiodophenoxy)-2-phenylacetic acid, considering the challenges of iodination and amine group stability?
- Methodological Answer : Multi-step iodination using iodine monochloride (ICl) or directed ortho-iodination with catalysts like Pd(OAc)₂ can introduce iodine atoms at positions 2, 4, and 6 on the phenol ring. The amine group at position 3 requires protection (e.g., Boc or Fmoc) during iodination to prevent oxidation. Coupling the iodinated phenol to phenylacetic acid via Mitsunobu or Ullmann-type reactions under anhydrous conditions ensures ether bond formation. Post-synthesis deprotection with TFA or HBr/acetic acid yields the final product. Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization in ethanol is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this triiodinated compound?
- Methodological Answer :
- NMR : The presence of three iodine atoms causes significant signal broadening due to quadrupolar relaxation. Use high-field NMR (≥500 MHz) with deuterated DMSO or CDCl₃ to enhance resolution. Assign peaks via 2D COSY and HSQC, focusing on the phenylacetic acid moiety, as iodine-free regions retain sharper signals .
- IR : Focus on carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches. Attenuated total reflectance (ATR) mode minimizes interference from heavy iodine atoms.
- MS : High-resolution ESI-MS in negative ion mode detects [M-H]⁻ peaks. Collision-induced dissociation (CID) fragments the ether linkage, aiding structural confirmation .
Q. What crystallographic strategies are effective for resolving structures of compounds with heavy iodine atoms?
- Methodological Answer : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to enhance anomalous scattering from iodine. SHELXL (via Olex2 interface) is ideal for refining heavy atoms due to its robust handling of high electron density and anisotropic displacement parameters. ORTEP-3 can visualize thermal ellipsoids to validate iodine positions and intermolecular interactions .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., bond angles, reaction yields)?
- Methodological Answer :
- Structural Discrepancies : Cross-validate DFT-optimized geometries (using B3LYP/6-311+G(d,p)) with X-ray data. Adjust basis sets to include relativistic effects for iodine atoms.
- Reaction Yields : Use sensitivity analysis in kinetic modeling (e.g., COPASI) to identify rate-limiting steps. Compare with experimental HPLC traces to pinpoint side reactions (e.g., deiodination) .
Q. What strategies mitigate crystallographic disorder caused by the triiodophenoxy group?
- Methodological Answer :
- Crystal Growth : Slow evaporation from DMF/water mixtures promotes ordered packing.
- Refinement : In SHELXL, apply PART and SUMP instructions to model partial occupancy or rotational disorder. Use ISOR and DELU restraints to stabilize iodine anisotropic parameters .
- Validation : Check Rint and CC1/2 metrics to ensure data quality. Compare with similar triiodinated structures in the Cambridge Structural Database .
Q. How can the compound’s potential biological activity be systematically explored without commercial bias?
- Methodological Answer :
- In Silico Screening : Dock the compound into target proteins (e.g., thyroid hormone receptors) using AutoDock Vina. Prioritize targets with iodine-compatible binding pockets.
- In Vitro Assays : Test cytotoxicity (MTT assay) and iodine-specific uptake (ICP-MS) in cell lines (e.g., HeLa). Use competitive binding studies with radioiodinated probes to quantify affinity .
Data Contradiction Analysis
Q. How to resolve conflicting NMR and X-ray data regarding the conformation of the phenoxy-acetic acid linkage?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) from 25°C to −60°C can detect rotational barriers around the ether bond. Compare with X-ray torsional angles to assess static vs. dynamic disorder.
- DFT-MD Simulations : Perform molecular dynamics simulations (AMBER) to model conformational flexibility. Overlay averaged structures with X-ray data to identify dominant conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
